Methyl 2-(3-thienyl)benzoate Methyl 2-(3-thienyl)benzoate
Brand Name: Vulcanchem
CAS No.: 20608-88-2
VCID: VC17244294
InChI: InChI=1S/C12H10O2S/c1-14-12(13)11-5-3-2-4-10(11)9-6-7-15-8-9/h2-8H,1H3
SMILES:
Molecular Formula: C12H10O2S
Molecular Weight: 218.27 g/mol

Methyl 2-(3-thienyl)benzoate

CAS No.: 20608-88-2

Cat. No.: VC17244294

Molecular Formula: C12H10O2S

Molecular Weight: 218.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(3-thienyl)benzoate - 20608-88-2

Specification

CAS No. 20608-88-2
Molecular Formula C12H10O2S
Molecular Weight 218.27 g/mol
IUPAC Name methyl 2-thiophen-3-ylbenzoate
Standard InChI InChI=1S/C12H10O2S/c1-14-12(13)11-5-3-2-4-10(11)9-6-7-15-8-9/h2-8H,1H3
Standard InChI Key PARKTCBUEOYYIP-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=CC=C1C2=CSC=C2

Introduction

Structural Characteristics and Isomeric Variations

Thienyl benzoate esters are characterized by a benzoate core substituted with a thiophene ring. The positional isomerism of the thienyl group (ortho, meta, para) significantly influences electronic properties, reactivity, and crystallographic behavior.

Molecular Geometry and Crystallography

Crystallographic studies of related compounds reveal key structural trends:

  • Methyl 4-(3-thienyl)benzoate adopts a planar configuration, with the thienyl ring oriented at a dihedral angle of 12.7° relative to the benzene ring .

  • Methyl 3-(3-thienyl)benzoate exhibits a slightly distorted geometry due to steric interactions between the ester group and thienyl substituent .

Table 1: Comparative Crystallographic Parameters

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)
Methyl 4-(3-thienyl)benzoate derivative P2₁/c12.729.0316.7999.911900.1
Photochromic thienyl analog P1̄8.6111.0311.4969.13952.1

These structural differences directly impact intermolecular interactions, with the para isomer demonstrating enhanced π-stacking capabilities compared to meta derivatives .

Synthetic Methodologies

Nickel-Catalyzed Cross-Coupling

The synthesis of Methyl 4-(3-thienyl)benzoate is achieved via a nickel-catalyzed Suzuki-Miyaura coupling:

  • Reagents: Bis(1,5-cyclooctadiene)nickel(0), tricyclohexylphosphine, potassium phosphate

  • Conditions: Tetrahydrofuran, 25°C, 12 hours under inert atmosphere

  • Yield: 99%

The reaction proceeds through oxidative addition of the aryl halide to nickel(0), followed by transmetalation with the thienylboronic acid. Steric hindrance at the ortho position likely explains the absence of reported 2-isomer syntheses using this method.

Esterification Approaches

Alternative routes involve direct esterification of substituted benzoic acids:
4-(3-Thienyl)benzoic acid+MeOHH2SO4Methyl 4-(3-thienyl)benzoate\text{4-(3-Thienyl)benzoic acid} + \text{MeOH} \xrightarrow{H_2SO_4} \text{Methyl 4-(3-thienyl)benzoate}
This method typically requires reflux conditions (80-100°C) for 6-8 hours, with yields exceeding 85%.

Physicochemical Properties

Table 2: Physical Properties of Methyl 3-(3-thienyl)benzoate

PropertyValue
Molecular FormulaC₁₂H₁₀O₂S
Molecular Weight218.27 g/mol
Density1.198 g/cm³
Boiling Point321.5°C at 760 mmHg
Flash Point148.2°C
Vapor Pressure0.000297 mmHg (25°C)
Refractive Index1.584

The elevated boiling point compared to unsubstituted methyl benzoate (199°C) reflects increased molecular polarizability due to the thienyl group.

Reactivity and Functionalization

Oxidation Pathways

Thienyl benzoates undergo selective oxidation at the sulfur center:
Methyl 4-(3-thienyl)benzoatemCPBASulfoxide derivative\text{Methyl 4-(3-thienyl)benzoate} \xrightarrow{mCPBA} \text{Sulfoxide derivative}
The reaction proceeds with 73% conversion under mild conditions (0°C, 2 hours).

Reduction Behavior

Lithium aluminum hydride reduces the ester moiety to benzyl alcohol:
RCOOMeLiAlH4RCH₂OH\text{RCOOMe} \xrightarrow{LiAlH_4} \text{RCH₂OH}
Complete conversion requires anhydrous diethyl ether and 4-hour reflux.

Challenges in 2-Isomer Research

The absence of reported data on Methyl 2-(3-thienyl)benzoate suggests significant synthetic hurdles:

  • Steric hindrance: Ortho substitution creates unfavorable interactions during cross-coupling

  • Electronic factors: Reduced resonance stabilization compared to para isomers

  • Crystallization difficulties: Predicted non-planar structure complicates crystal growth

Future Research Directions

  • Develop directed ortho-metallation strategies for precise substitution

  • Investigate flow chemistry approaches to overcome steric limitations

  • Explore computational modeling (DFT) to predict 2-isomer properties

  • Conduct structure-activity relationship studies across all positional isomers

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